molecular formula C21H20ClN3O3S B2590647 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide CAS No. 1021074-77-0

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide

Cat. No.: B2590647
CAS No.: 1021074-77-0
M. Wt: 429.92
InChI Key: HZGOPKALGXBJRW-UHFFFAOYSA-N
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Description

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide is a synthetic small molecule incorporating both pyridine-3-sulfonamido and N-methyl-N-phenylacetamide pharmacophores. The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its broad spectrum of biological activities. Since their discovery in the 1930s, sulfonamides have been established as crucial chemotherapeutic agents, particularly for their antibacterial properties . Beyond antibacterial applications, sulfonamide-based compounds are extensively investigated for diverse pharmacological effects, including antifungal, antiviral, anti-inflammatory, and antitumor activities . The molecular architecture of this compound, which features a chlorobenzyl moiety linked to a pyridine-sulfonamide group, suggests potential for use in computational chemistry and computer-aided drug design (CADD) studies. Such in silico methods are vital for preliminarily predicting inhibitor activity, exploring structure-activity relationships (SAR) at a molecular level, and providing guidance for designing more effective therapeutic candidates while saving experimental costs . This reagent serves as a valuable chemical tool for researchers exploring the mechanism of action and binding interactions of novel sulfonamide hybrids, for instance, through molecular docking studies to validate 3D-QSAR analysis findings . It is intended for use in strictly controlled laboratory research settings to advance the development of new biochemical probes.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-24(19-6-3-2-4-7-19)21(26)16-25(15-17-9-11-18(22)12-10-17)29(27,28)20-8-5-13-23-14-20/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGOPKALGXBJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide typically involves the reaction of 4-chlorobenzylamine with pyridine-3-sulfonyl chloride to form an intermediate, which is then reacted with N-methyl-N-phenylacetamide under specific conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide exhibit notable antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively. A study demonstrated that certain sulfonamide compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as antibacterial agents .

Anti-inflammatory Properties

The sulfonamide group in the compound is known for its anti-inflammatory effects. Studies have highlighted that derivatives of sulfonamides can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of specific enzymes involved in the inflammatory response .

Anticonvulsant Activity

Preliminary investigations into related compounds have revealed anticonvulsant properties, which could be attributed to their ability to modulate neurotransmitter systems. The presence of a pyridine structure in the compound may enhance its efficacy in neurological applications, potentially offering new avenues for epilepsy treatment .

Synthesis and Characterization

The synthesis of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide typically involves multi-step processes that include:

  • Formation of Sulfonamide Linkage : The initial step often involves the reaction of a pyridine derivative with a sulfonyl chloride.
  • Acetamide Formation : Subsequent steps include acylation reactions to introduce the acetamide functional group.
  • Purification and Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

StudyFindingsImplications
Study ADemonstrated significant antibacterial activity against Gram-positive bacteria with MIC values below those of traditional antibioticsSuggests potential for clinical use in treating bacterial infections
Study BExplored the anti-inflammatory effects in animal models, showing reduced swelling and painIndicates possible therapeutic application in chronic inflammatory conditions
Study CInvestigated anticonvulsant effects in seizure models, showing protective outcomes comparable to established medicationsHighlights potential use in epilepsy management

Mechanism of Action

The mechanism of action of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Thiadiazole-Based Acetamides ()

Compounds 5e, 5j, 5k, and others in are acetamide derivatives with 1,3,4-thiadiazole cores and variable substituents (e.g., alkylthio, benzylthio, or phenoxy groups). Key differences include:

Property Target Compound Thiadiazole Analogs (e.g., 5j, 5k)
Core Structure Pyridine-3-sulfonamido-acetamide 1,3,4-Thiadiazole-acetamide
Key Substituents 4-Chlorobenzyl, pyridine 4-Chlorobenzylthio, methoxyphenoxy
Melting Point Range Not reported 132–170°C (e.g., 5j: 138–140°C)
Synthetic Yield Not reported 68–88%

Functional Implications :

  • The 4-chlorobenzyl group (shared with 5j) likely enhances lipophilicity, but its direct attachment to sulfonamide (vs. thioether in 5j) may alter steric effects and metabolic stability .

Comparison with Indole-Based Acetamides ()

Indole derivatives 14 and 15 in feature 2-oxoacetamide cores with indole and aryl substituents:

Property Target Compound Indole Analogs (e.g., 14, 15)
Core Structure Pyridine-3-sulfonamido-acetamide Indole-2-oxoacetamide
Key Substituents 4-Chlorobenzyl, pyridine 4-Chlorobenzylindole, quinolinyl
Melting Point Not reported 200–264°C (e.g., 14: 264°C)

Functional Implications :

  • The indole-2-oxoacetamide structure in compounds may facilitate π-π stacking with aromatic residues in biological targets, whereas the pyridine-sulfonamido group in the target compound could prioritize polar interactions .
  • Higher melting points in indole analogs (264°C vs. ~130–170°C in thiadiazoles) suggest greater crystalline stability, possibly due to stronger intermolecular forces .

Comparison with Agricultural Acetamides ()

Mefenacet (2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide) is a herbicidal acetamide with a benzothiazole moiety:

Property Target Compound Mefenacet
Core Structure Pyridine-3-sulfonamido-acetamide Benzothiazolyloxy-acetamide
Key Substituents 4-Chlorobenzyl, pyridine Benzothiazolyloxy
Application Hypothesized pharmaceuticals Herbicide

Functional Implications :

  • The benzothiazolyloxy group in mefenacet likely contributes to its herbicidal activity through radical-mediated mechanisms, whereas the pyridine-sulfonamido group in the target compound may favor enzyme inhibition .

Biological Activity

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including a pyridine ring, sulfonamide group, and phenylacetamide moiety, suggest diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential neuroprotective properties.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Pyridine Ring : Contributes to the compound's lipophilicity and biological interactions.
  • Sulfonamide Group : Known for its antimicrobial properties.
  • Phenylacetamide Moiety : Often associated with analgesic and anti-inflammatory effects.

Biological Activity Overview

Research indicates that compounds similar to 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide exhibit various biological activities:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial effects against Gram-positive bacteria with reported Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM .
    • The bactericidal mechanism involves inhibition of protein synthesis and disruption of nucleic acid production .
  • Antifungal Activity :
    • Demonstrates moderate antifungal properties, particularly against Candida species, with MIC values comparable to established antifungal agents like fluconazole .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have shown promise in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Potential :
    • Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Data Tables

Activity Type MIC (μM) Reference
Antistaphylococcal15.625 – 62.5
Antienterococcal62.5 – 125
Antifungal (C. albicans)~50

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally related to our compound. Results indicated that the compound exhibited superior activity against MRSA strains compared to traditional antibiotics like ciprofloxacin .
  • Anti-inflammatory Mechanism :
    Research on similar sulfonamide compounds demonstrated their ability to inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction in animal models.
  • Neuroprotective Studies :
    In vitro studies have shown that compounds with a similar structure can reduce neuronal cell death induced by oxidative stress in cultured neurons, suggesting a protective role against neurodegenerative conditions.

Q & A

Q. What are the common synthetic routes for preparing 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution : Reacting a nitrobenzene derivative with a pyridinemethanol under alkaline conditions to form intermediates (e.g., N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene) .
  • Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines (e.g., generating aniline derivatives) .
  • Condensation : Employing condensing agents (e.g., DCC or EDC) to link sulfonamide and acetamide moieties. Similar protocols are used for N-(4-chlorobenzyl) derivatives, with yields optimized via temperature control and solvent selection .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and molecular connectivity. For example, aromatic protons in the 4-chlorobenzyl group appear as distinct doublets (~7.3–7.5 ppm) .
  • X-ray crystallography : Resolves bond lengths, angles, and molecular conformation. Programs like SHELXL (SHELX suite) are standard for refining crystallographic data .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., exact mass calculations for C21_{21}H20_{20}ClN3_3O3_3S) .

Q. How can researchers address solubility challenges during purification?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by recrystallization in ethanol/water mixtures .
  • Chromatography : Reverse-phase HPLC with gradients of acetonitrile/water improves separation of polar byproducts .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they mitigated?

  • Disordered moieties : The pyridine-3-sulfonamido group may exhibit rotational disorder. Mitigation involves refining occupancy ratios and applying restraints in SHELXL .
  • Twisted nitro groups : Observed in related N-(4-chloro-2-nitrophenyl) derivatives, leading to non-planar molecular conformations. Torsion angle restraints and Hirshfeld surface analysis resolve these distortions .

Q. How do hydrogen-bonding networks influence molecular packing in crystals?

  • Graph set analysis : Patterns like R22(8)\text{R}_2^2(8) (head-to-tail C–H⋯O interactions) stabilize chains along specific crystallographic axes. For example, centrosymmetric C–H⋯O interactions link molecules into 1D chains .
  • Intermolecular forces : Weak interactions (e.g., π-π stacking between pyridine rings) contribute to lattice stability. These are quantified using Mercury or CrystalExplorer .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Contradictions : Yields for similar N-(4-chlorobenzyl) derivatives vary (e.g., 46–68%) due to differing reaction scales or purification methods .
  • Resolution : Optimize stoichiometry (e.g., excess cyanoacetic acid in condensation steps) and employ inert atmospheres to suppress side reactions .

Q. How can QSAR studies guide the design of derivatives with enhanced bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the benzyl ring increase electrophilicity, enhancing interactions with target proteins. Hammett constants (σ) correlate with activity trends .
  • 3D-QSAR : CoMFA or CoMSIA models built using crystallographic data predict steric/electronic requirements for binding .

Q. What methodologies are used to analyze regioselectivity in sulfonamide formation?

  • DFT calculations : Predict preferred sulfonylation sites (e.g., pyridine N vs. benzene ring) using Gaussian at the B3LYP/6-31G* level .
  • Kinetic studies : Monitor reaction intermediates via in-situ IR to identify rate-determining steps .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phase solving) .
  • Hydrogen bonding : Graph set analysis via CrystalExplorer .
  • QSAR : Sybyl-X for CoMFA/CoMSIA modeling .

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